Melarsoprol

概要

説明

メルアルソプロールは、1949年に発見された有機ヒ素化合物です。 この化合物は血液脳関門を通過する能力に優れており、疾患における中枢神経系の関与を治療するのに適しています .

準備方法

メルアルソプロールは、フェニルアルソン酸のメラミン誘導体であるメルアルセンオキサイドとジメルカプロール(英国の抗ルイサイト、またはBAL)から合成されます . 合成経路には、メルアルセンオキサイドとジメルカプロール間の錯体の形成が含まれ、これは体内で代謝されてメルアルセンオキサイドになります . 工業生産方法は広く文書化されていませんが、合成は通常、制御された実験室条件下で標準的な有機合成技術を使用します。

化学反応の分析

メルアルソプロールは、次のものを含むいくつかのタイプの化学反応を受けます。

これらの反応に使用される一般的な試薬と条件には、酸化のための酸化剤と還元のための還元剤が含まれます。 これらの反応から形成される主要な生成物は、通常メルアルセンオキサイドの誘導体です .

科学研究への応用

メルアルソプロールには、次のものを含むいくつかの科学研究への応用があります。

化学: 有機ヒ素化学およびヒ素含有化合物の反応性の研究のためのモデル化合物として使用されます.

生物学: メルアルソプロールは、トリパノソーマ寄生虫の生物学とその宿主生物との相互作用を研究するために使用されます.

医学: メルアルソプロールの主な用途は、後期アフリカトリパノソーマ症の治療です。 .

産業: 産業用途は限られていますが、メルアルソプロールは特定の医薬品の製造と、創薬における研究ツールとして使用されます.

科学的研究の応用

Clinical Applications

1. Treatment of Human African Trypanosomiasis:

Melarsoprol is the only drug effective against late-stage HAT involving central nervous system (CNS) infection. It has been used extensively in endemic regions of Africa. The standard treatment regimen typically involves intravenous administration over a period of several days.

2. Efficacy Studies:

Several studies have evaluated the efficacy of this compound in treating HAT. A notable study assessed a 10-day treatment schedule for patients with second-stage T.b. gambiense and reported a high clinical cure rate of 96% at 12 months post-treatment, with a mean hospitalization duration significantly reduced from 29 to 13 days .

Safety and Toxicity

This compound's safety profile is a critical concern due to its toxicity. The most severe adverse effect is reactive arsenical encephalopathy, which can occur in approximately 14% of treated patients, with a mortality rate among affected individuals reaching up to 43% . The incidence of encephalopathy has led to recommendations for careful patient monitoring during treatment.

Comparative Studies

1. This compound vs. Eflornithine:

Comparative studies have highlighted that while this compound is effective, eflornithine has a better safety profile. In a study comparing both drugs, eflornithine was associated with lower mortality rates (1.7%) compared to this compound (4.8%) . Additionally, relapse rates were higher in patients treated with this compound.

2. Treatment Failure Rates:

A retrospective analysis revealed a treatment failure rate of 19.5% among patients treated with this compound from 2001 to 2003 in the Democratic Republic of Congo . This underscores the challenges in managing HAT effectively and the need for alternative therapies or improved treatment protocols.

Table: Summary of Key Studies on this compound

作用機序

メルアルソプロールは、トリパノソーマ寄生虫のエネルギー産生を阻害することによって作用します。 酵素ピルビン酸キナーゼの硫ヒドリル基に不可逆的に結合し、寄生虫の解糖とエネルギー産生を阻害します . この阻害により寄生虫が死滅し、感染症が効果的に治療されます .

類似化合物との比較

メルアルソプロールは、血液脳関門を通過してアフリカトリパノソーマ症の中枢神経系の関与を治療できるため、トリパノソーマ症治療薬の中で独特です . 類似の化合物には、次のものがあります。

エフロルニチン: 後期ガンビア睡眠病の治療に使用されますが、ローデシア睡眠病に対する効果は低いです.

ニフルチモックス: 活性酸素種を生成することによって作用する別のトリパノソーマ症治療薬であり、寄生虫の死滅につながります.

生物活性

Melarsoprol is a trivalent organic arsenical compound that has been the cornerstone of treatment for human African trypanosomiasis (HAT), particularly for the late-stage disease caused by Trypanosoma brucei gambiense. Despite its long history of use since its introduction in 1949, this compound is associated with significant toxicity and variable efficacy, necessitating a comprehensive understanding of its biological activity.

This compound acts primarily through the active metabolite melarsen oxide. The drug is taken up by the parasite via the P2 adenosine transporter, where it subsequently interacts with trypanothione, a critical antioxidant in Trypanosoma species. This interaction inhibits trypanothione reductase (TR), disrupting the redox balance within the parasite and leading to oxidative stress and cell death . Additionally, this compound may inhibit key glycolytic enzymes, including phosphogluconate dehydrogenase and pyruvate kinase, further impairing the parasite's energy metabolism .

Pharmacokinetics

The pharmacokinetics of this compound reveal a complex profile. Studies indicate that its half-life varies significantly depending on the method of measurement: less than 1 hour via HPLC but approximately 35 hours when assessed through bioassays and atomic absorption spectroscopy . This discrepancy suggests the presence of active metabolites that may contribute to its therapeutic effects. For instance, melarsen oxide reaches peak plasma concentrations within 15 minutes post-administration, with a half-life of about 3.9 hours .

Case Studies

A notable clinical study assessed a 10-day this compound treatment schedule in patients with second-stage T.b. rhodesiense infection. The trial involved 138 patients across two centers in Tanzania and Uganda. Results indicated an 11.2% incidence of encephalopathic syndrome (ES), with a case fatality rate of 8.4%. Remarkably, 96% of patients were clinically cured 12 months post-treatment .

Another investigation focused on the risk factors associated with ES in patients treated with this compound. This study found that genetic factors, particularly variations in Human Leukocyte Antigen (HLA) alleles, may influence susceptibility to ES .

Side Effects

This compound is notorious for its severe side effects, including reactive encephalopathy, which can be fatal in up to 50% of affected individuals . Other common adverse effects include fever, headache, and gastrointestinal disturbances. The risk of these side effects necessitates careful patient monitoring during treatment.

Comparative Efficacy

In comparison to other treatments for HAT, such as eflornithine and nifurtimox, this compound remains essential for cases involving central nervous system involvement due to its ability to cross the blood-brain barrier. However, emerging therapies are being explored to address its toxicity issues and improve patient outcomes .

Summary Table: Key Findings on this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibition of trypanothione reductase; interference with glycolytic enzymes |

| Half-Life | <1 hour (HPLC); ~35 hours (bioassay) |

| Efficacy Rate | 96% clinical cure at 12 months post-treatment |

| Incidence of ES | 11.2% in recent trials |

| Case Fatality Rate | 8.4% associated with this compound treatment |

| Common Side Effects | Fever, headache, gastrointestinal issues; risk of encephalopathy |

特性

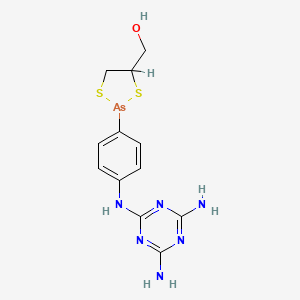

IUPAC Name |

[2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15AsN6OS2/c14-10-17-11(15)19-12(18-10)16-8-3-1-7(2-4-8)13-21-6-9(5-20)22-13/h1-4,9,20H,5-6H2,(H5,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYZMTMYPZHVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S[As](S1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15AsN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862033 | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-79-1 | |

| Record name | Melarsoprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melarsoprol [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsoprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-{4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melarsoprol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELARSOPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF3786Q2E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。